molecular formula C9H7F4NO B6318612 N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide CAS No. 2145-38-2

N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B6318612
CAS No.: 2145-38-2
M. Wt: 221.15 g/mol
InChI Key: IEWIUGSDRGHTCW-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide is a fluorinated acetamide derivative featuring a phenyl ring substituted with a fluorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom influences electronic effects and bioavailability .

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWIUGSDRGHTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438575
Record name Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145-38-2
Record name Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-fluoro-3-(trifluoromethyl)aniline+acetic anhydrideThis compound+acetic acid\text{4-fluoro-3-(trifluoromethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-fluoro-3-(trifluoromethyl)aniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is used as a building block in organic synthesis. Its unique chemical properties make it valuable for creating complex molecules and studying reaction mechanisms.

Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide (CAS 348-90-3)
  • Structural Differences : Chlorine replaces fluorine at the para-position.
  • Impact : Chlorine’s higher lipophilicity (Cl vs. F) may increase membrane permeability but reduce metabolic stability.
  • Applications : Used as a reference compound in agrochemical research due to its halogenated aromatic structure .
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
  • Structural Differences : Trifluoromethyl group at the ortho-position instead of meta.
  • Impact : Steric hindrance at the ortho-position may reduce binding affinity to biological targets compared to meta-substituted analogs .

Substituent Position and Functional Group Variations

2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 403-97-4)
  • Structural Differences: Incorporates a phenoxy group and methyl substitution.
  • Applications: Potential herbicide or pesticide due to structural similarity to known agrochemicals .
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14 in )
  • Structural Differences : Piperazine ring at the acetamide side chain.
  • Impact : The piperazine moiety improves CNS penetration, contributing to anticonvulsant activity in murine models .

Fluorinated Probes for NMR Studies

BTFMA (2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide)
  • Structural Differences : Bromine replaces fluorine; trifluoromethyl at para-position.
  • Impact : Bromine enables thiol-specific conjugation, while CF₃ enhances ¹⁹F NMR sensitivity.
  • Applications : Used to study protein conformational dynamics (e.g., β2-adrenergic receptor) .

Physical Properties Comparison

Compound Name Melting Point (°C) Molecular Formula Key Functional Groups
N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide* Not reported C₉H₇F₄NO -F, -CF₃, acetamide
N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide Not reported C₉H₇ClF₃NO -Cl, -CF₃, acetamide
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide Not reported C₁₆H₁₃ClF₃NO₂ -Cl, -OCH₃, phenoxy, acetamide
BTFMA Not reported C₉H₇BrF₃NO -Br, -CF₃, acetamide

*Hypothetical data inferred from analogs.

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a fluorinated compound that has garnered attention in biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

This compound features a fluorinated aromatic ring that enhances its lipophilicity and metabolic stability. The presence of both fluoro and trifluoromethyl groups contributes to its unique interactions with biological targets. These properties make it a valuable compound in drug design and synthesis.

The mechanism of action for this compound involves its interaction with specific proteins and enzymes. The fluorinated groups can enhance binding affinity, modulating the activity of various biological targets. This compound serves as a model for understanding how fluorinated molecules interact with biological systems, which is crucial for the development of new pharmaceuticals.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound derivatives. For instance, derivatives containing thiazole moieties showed promising antibacterial activity against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .

Antitubercular Activity

Research has indicated that related phenylacetamide compounds exhibit significant antitubercular activity. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, highlighting the potential for developing new antitubercular agents .

Case Studies

  • Antitubercular Screening : A study evaluated various N-phenylacetamide derivatives for their efficacy against M. tuberculosis. The most potent derivative demonstrated an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains, suggesting a strong lead for further optimization .
  • Antibacterial Evaluation : Another study focused on the synthesis of N-phenylacetamide derivatives with thiazole groups, which showed effective antibacterial properties against multiple strains, emphasizing the importance of structural modifications in enhancing bioactivity .

Comparative Studies

The biological activity of this compound can be compared to other halogenated phenylacetamides:

CompoundBiological ActivityMIC (μg/mL)
This compoundAntitubercular4 - 64
N-(4-bromo-3-(trifluoromethyl)phenyl)acetamideModerate Antitubercular16 - 32
N-(4-chloro-3-(trifluoromethyl)phenyl)acetamideLower Antibacterial32 - 64

This table illustrates how variations in halogen substitution can influence the biological activity of phenylacetamide derivatives.

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